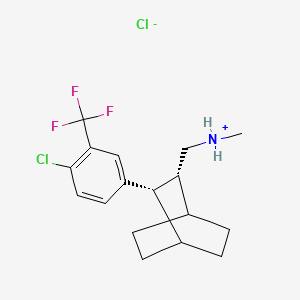
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.2]octane core, which is a rigid and stable structure, and a substituted phenyl group that includes chlorine and trifluoromethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- typically involves multiple steps. The initial step often includes the formation of the bicyclo[2.2.2]octane core through a Diels-Alder reaction. Subsequent steps involve the introduction of the methylamine group and the substituted phenyl group through various substitution and addition reactions. The final step usually involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Methylammonium lead halide: A compound with applications in solar cells and other electronic devices, sharing the methylammonium group.
Uniqueness
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- is unique due to its bicyclic structure and the presence of both chlorine and trifluoromethyl groups. This combination of features imparts specific chemical and physical properties that make it suitable for a wide range of applications.
特性
CAS番号 |
62374-13-4 |
|---|---|
分子式 |
C17H22Cl2F3N |
分子量 |
368.3 g/mol |
IUPAC名 |
[(2R,3S)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C17H21ClF3N.ClH/c1-22-9-13-10-2-4-11(5-3-10)16(13)12-6-7-15(18)14(8-12)17(19,20)21;/h6-8,10-11,13,16,22H,2-5,9H2,1H3;1H/t10?,11?,13-,16-;/m1./s1 |
InChIキー |
WKHAKLNSYICTQD-QYTBXVMCSA-N |
異性体SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F.[Cl-] |
正規SMILES |
C[NH2+]CC1C2CCC(C1C3=CC(=C(C=C3)Cl)C(F)(F)F)CC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


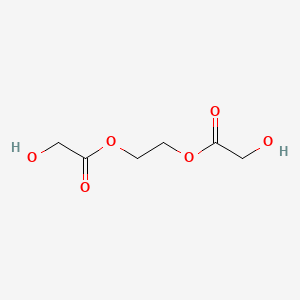

![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


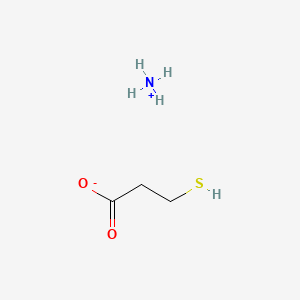
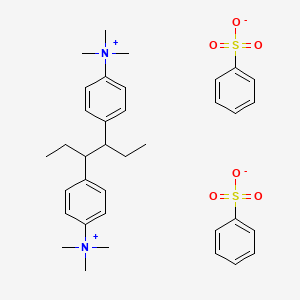
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
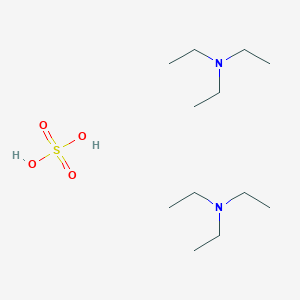
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
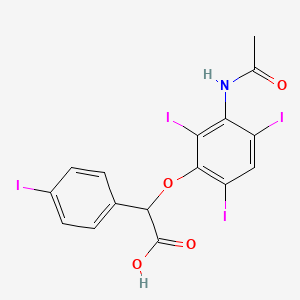
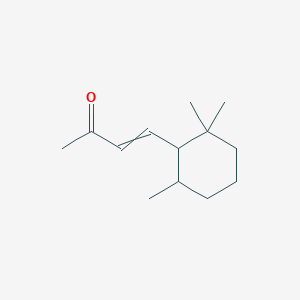
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
